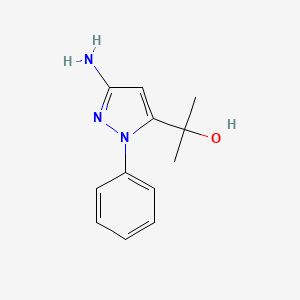![molecular formula C14H12N2O6 B12997764 3-[4-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid CAS No. 51604-38-7](/img/structure/B12997764.png)
3-[4-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid is an organic compound with the molecular formula C14H12N2O6 It is characterized by the presence of carboxylic acid groups and an acryloylamino group attached to a phenylcarbamoyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid typically involves the reaction of 3-carboxy-acryloyl chloride with 4-amino-phenylcarbamoyl-acrylic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-[4-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Ph-acryloylamino)-4,5,6,7-4H-benzo(b)thiophene-3-carboxylic acid amide
- 3-(3-Carboxy-acryloylamino)-benzoic acid
- 2-(3-Allyl-thiourea)-4H-cyclopenta(b)thiophene-3-carboxylic acid ethyl ester
Uniqueness
3-[4-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its combination of carboxylic acid and acryloylamino groups makes it a versatile compound for various chemical transformations and applications .
Properties
CAS No. |
51604-38-7 |
|---|---|
Molecular Formula |
C14H12N2O6 |
Molecular Weight |
304.25 g/mol |
IUPAC Name |
(E)-4-[4-[[(E)-3-carboxyprop-2-enoyl]amino]anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H12N2O6/c17-11(5-7-13(19)20)15-9-1-2-10(4-3-9)16-12(18)6-8-14(21)22/h1-8H,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/b7-5+,8-6+ |
InChI Key |
OUMVYHHZWFPSFH-KQQUZDAGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)NC(=O)/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


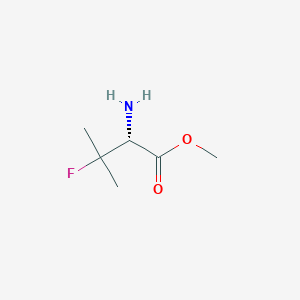
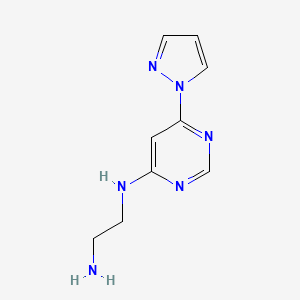
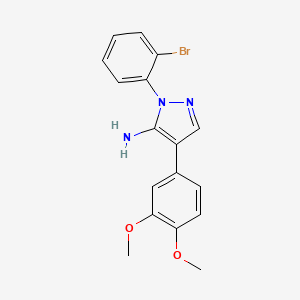
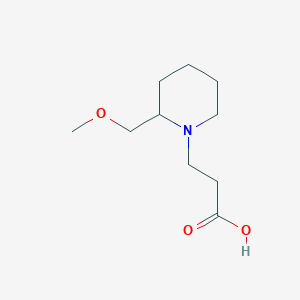
![(4S)-3-[(2R)-2-[(S)-(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]butanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12997703.png)
![(4-Oxa-7-azaspiro[2.5]octan-5-yl)methanol](/img/structure/B12997704.png)
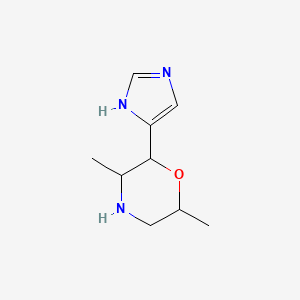
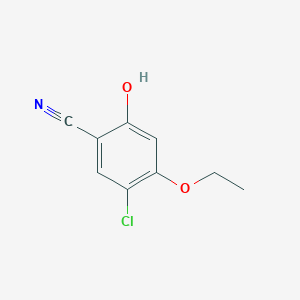
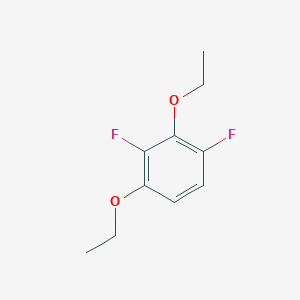
![4-Methylthieno[2,3-b]pyridin-3-amine](/img/structure/B12997722.png)


